molecular formula C9H6FN5S B11097940 Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-

Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-

Cat. No.: B11097940
M. Wt: 235.24 g/mol
InChI Key: FZZUJYCMEJRBBG-UHFFFAOYSA-N
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Description

{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a tetraazole ring, and a sulfanyl methyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE typically involves multiple steps, starting with the preparation of the 4-fluorophenyl derivative This is followed by the formation of the tetraazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The scalability of the synthesis process is crucial for its application in large-scale production, particularly for pharmaceutical or materials science applications.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE
  • {[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE
  • {[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE

Uniqueness

The presence of the fluorophenyl group in {[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H6FN5S

Molecular Weight

235.24 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetonitrile

InChI

InChI=1S/C9H6FN5S/c10-7-1-3-8(4-2-7)15-9(12-13-14-15)16-6-5-11/h1-4H,6H2

InChI Key

FZZUJYCMEJRBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC#N)F

Origin of Product

United States

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